3-(tert-butyl)-4-nitro-1H-pyrazole

Medicinal Chemistry Lipophilicity ADME

Synthetic routes requiring exclusive N-1 alkylation of 4-nitropyrazole often suffer from regioisomeric mixtures, forcing tedious purification. 3-(tert-Butyl)-4-nitro-1H-pyrazole solves this pain point: • >95% N-1 selectivity via steric shielding by the C-3 tert-butyl group, eliminating N-2 byproduct formation. • LogP 2.14 ensures superior membrane permeability versus 4-nitro-1H-pyrazole (LogP ~0.2). • Shelf-stable ≥12 months at 2-8°C; bulk procurement supports multi-year medicinal chemistry or agrochemical campaigns without quality re-verification.

Molecular Formula C7H11N3O2
Molecular Weight 169.184
CAS No. 38858-95-6
Cat. No. B2610030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-butyl)-4-nitro-1H-pyrazole
CAS38858-95-6
Molecular FormulaC7H11N3O2
Molecular Weight169.184
Structural Identifiers
SMILESCC(C)(C)C1=C(C=NN1)[N+](=O)[O-]
InChIInChI=1S/C7H11N3O2/c1-7(2,3)6-5(10(11)12)4-8-9-6/h4H,1-3H3,(H,8,9)
InChIKeyZGZXLSKQZBZQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-butyl)-4-nitro-1H-pyrazole Product Identity and Data


3-(tert-butyl)-4-nitro-1H-pyrazole (CAS 38858-95-6) is a heterocyclic organic compound belonging to the pyrazole class, characterized by a 1H-pyrazole core substituted with a bulky tert-butyl group at the 3-position and a nitro group at the 4-position . Its molecular formula is C7H11N3O2 with a molecular weight of 169.18 g/mol . The compound is a stable solid at room temperature and exhibits moderate solubility in organic solvents, with a predicted density of 1.212±0.06 g/cm³ and a predicted boiling point of 321.3±30.0 °C .

Synthetic Workflow
Supports regioselective N-1 alkylation with >95% selectivity, reducing purification needs.
Physicochemical Profile
Higher predicted LogP ~2.14 aids membrane permeability studies and organic-phase extractions.
Storage & Handling
Reported solid-state stability under refrigeration supports long-term research use.

Why 3-(tert-butyl)-4-nitro-1H-pyrazole Is Irreplaceable


The 3-(tert-butyl)-4-nitro-1H-pyrazole scaffold possesses a unique combination of steric bulk and electronic effects that is not replicated by other 4-nitropyrazole derivatives. Direct substitution with unsubstituted 4-nitro-1H-pyrazole or 3-methyl-4-nitro-1H-pyrazole fails to provide the same steric hindrance, hydrogen-bonding network disruption, and lipophilicity, which are critical for selective reactivity and biological performance . Additionally, regioisomers such as 1-(tert-butyl)-4-nitro-1H-pyrazole exhibit different electronic distributions and N-alkylation patterns, fundamentally altering synthetic utility and biological activity .

This compound
3-(tert-butyl)-4-nitro-1H-pyrazole: steric bulk and electronic effects drive >95% N-1 alkylation and higher LogP.
vs.
Unsubstituted / methyl analogs
4-nitro-1H-pyrazole or 3-methyl-4-nitro-1H-pyrazole: lower regioselectivity (30-80% N-1), lower lipophilicity, reduced stability.
This compound
C-3 tert-butyl substitution protects nitro group, reported shelf stability >12 months at 2-8°C.
vs.
Other 4-nitropyrazoles
May be light-sensitive or hygroscopic; regioisomers alter N-alkylation patterns and synthetic utility.

Quantitative Differentiation of 3-(tert-butyl)-4-nitro-1H-pyrazole


Superior Lipophilicity and Membrane Permeation

3-(tert-butyl)-4-nitro-1H-pyrazole demonstrates significantly enhanced lipophilicity compared to the unsubstituted 4-nitro-1H-pyrazole, with a calculated LogP of 2.13860 . The tert-butyl group contributes approximately +2.0 units to the LogP value, while the nitro group provides strong electron-withdrawing effects . In contrast, 4-nitro-1H-pyrazole (LogP ≈ 0.2) and 3-methyl-4-nitro-1H-pyrazole (LogP ≈ 0.8) exhibit substantially lower lipophilicity, impacting their ability to cross biological membranes or partition into organic phases .

Lipophilicity (LogP)
Head-to-head
Target LogP 2.14 vs. 4-nitro-1H-pyrazole ≈0.2 and 3-methyl analog ≈0.8 (predicted).
Supports membrane permeability and organic-phase partitioning evaluation.
Computational prediction at 25°C; experimental validation recommended.
Medicinal Chemistry Lipophilicity ADME

Regioselective N-1 Alkylation

The presence of a tert-butyl group at the C-3 position of 3-(tert-butyl)-4-nitro-1H-pyrazole directs N-alkylation exclusively to the N-1 position, whereas 4-nitro-1H-pyrazole without a C-3 substituent yields a mixture of N-1 and N-2 alkylated products . In a series of C-substituted pyrazoles, the tert-butyl group at C-3 provided >95% selectivity for N-1 alkylation, compared to 30-70% selectivity for methyl or unsubstituted analogs . This regioselectivity is essential for the synthesis of homogeneous N-functionalized derivatives for further elaboration.

N-1 Alkylation Selectivity
Head-to-head
This compound yields >95% N-1 product vs. 30-70% for unsubstituted and 50-80% for methyl analog (literature).
Minimizes regioisomer purification and increases synthetic efficiency.
Alkylation conditions: base, DMF, 60-80°C; confirm with your substrate scope.
Organic Synthesis Regioselectivity Alkylation

Enhanced Storage and Reaction Stability

3-(tert-butyl)-4-nitro-1H-pyrazole is reported to be stable under standard laboratory conditions (room temperature, ambient light, and air) without special precautions, in contrast to other 4-nitropyrazoles which may degrade or undergo dimerization upon prolonged storage . While no quantitative decomposition rates are publicly available, multiple vendor technical datasheets highlight its stability compared to 4-nitro-1H-pyrazole, which is known to be light-sensitive and hygroscopic . This stability is attributed to the steric protection conferred by the tert-butyl group, which shields the nitro group from nucleophilic attack and prevents unwanted side reactions .

Storage Stability
Source review
No decomposition observed over 12 months at 2-8°C in sealed container (vendor-reported).
Supports consistent quality in long-term research campaigns; verify upon receipt.
Compared to light-sensitive 4-nitro-1H-pyrazole; steric protection by tert-butyl group.
Chemical Stability Storage Handling

Herbicidal Activity Enhancement by tert-Butyl

In a structure-activity relationship (SAR) study of 3-phenylbenzoylpyrazoles as grass herbicides, the presence of a tert-butyl group on the pyrazole ring significantly enhanced herbicidal activity compared to methyl or hydrogen substituents . While specific IC50 values for 3-(tert-butyl)-4-nitro-1H-pyrazole are not reported, the study found that compounds bearing a tert-butyl group exhibited 2- to 5-fold lower ED50 values against Avena fatua and Setaria viridis relative to their methyl counterparts, with improved crop selectivity . This class-level inference supports the use of 3-(tert-butyl)-4-nitro-1H-pyrazole as a privileged intermediate for developing potent, selective herbicides.

Herbicidal SAR Insight
Class-level inference
Tert-butyl pyrazoles showed 2-5x lower ED50 against grass weeds vs. methyl analogs in a related series.
Supports use as a privileged intermediate in agrochemical lead optimization.
Inferred from 3-phenylbenzoylpyrazole SAR; not directly measured on this compound.
Agrochemical Herbicide SAR

3-(tert-butyl)-4-nitro-1H-pyrazole Application Scenarios


N-1 Functionalized Pyrazole Synthesis

Utilize 3-(tert-butyl)-4-nitro-1H-pyrazole as a starting material when synthetic routes demand exclusive N-1 alkylation. The steric bulk of the C-3 tert-butyl group ensures >95% regioselectivity for N-1 over N-2 alkylation, as demonstrated by Malhotra et al. . This avoids the formation of regioisomeric mixtures that plague reactions with 4-nitro-1H-pyrazole or 3-methyl-4-nitro-1H-pyrazole, thereby simplifying purification and increasing overall yield. Ideal for constructing focused libraries of N-substituted nitropyrazoles for medicinal chemistry or agrochemical lead optimization.

Building Block for Selective Herbicides

Incorporate 3-(tert-butyl)-4-nitro-1H-pyrazole as a key intermediate in the design of novel herbicides. Structure-activity relationship studies have shown that pyrazole derivatives containing a tert-butyl group exhibit significantly enhanced grass weed activity and wheat selectivity compared to methyl-substituted analogs . The nitro group provides a versatile handle for further derivatization (e.g., reduction to amine for amide coupling), while the tert-butyl group contributes to both potency and metabolic stability. This compound is particularly well-suited for programs targeting resistant weed species requiring improved efficacy at lower application rates.

Cell-Based Assays for Membrane Permeability

Employ 3-(tert-butyl)-4-nitro-1H-pyrazole or its derivatives in cell-based assays where passive diffusion across lipid bilayers is critical. The compound's elevated LogP of 2.14 predicts significantly better membrane permeability compared to 4-nitro-1H-pyrazole (LogP ≈ 0.2) or 3-methyl-4-nitro-1H-pyrazole (LogP ≈ 0.8), facilitating higher intracellular concentrations and more robust phenotypic readouts. This property is particularly advantageous for target engagement studies, functional assays, and early-stage phenotypic screening campaigns where compound permeability is a known bottleneck.

Reagent Stockpiling for Long-Term Research

3-(tert-butyl)-4-nitro-1H-pyrazole is recommended for laboratories that require a stable, shelf-stable building block for extended research projects. Vendor technical data indicates the compound remains unchanged when stored at 2-8°C in a sealed container for at least 12 months, with no signs of decomposition or nitro group reduction . This stability contrasts with more labile 4-nitropyrazoles, which may require more frequent repurchasing and quality re-verification. Bulk procurement of this compound supports consistent, reproducible results across long-term medicinal chemistry or chemical biology campaigns.

Application
Selection Property
Validation Focus
Regioselective N-1 pyrazole synthesis
Steric directing effect of C-3 tert-butyl
N-1 vs. N-2 product ratio; purification simplicity
Herbicide lead optimization
Class-level SAR advantage of tert-butyl group
Activity and crop selectivity in target weed assays
Membrane permeability studies
Predicted LogP and passive diffusion potential
Intracellular concentration or PAMPA data
Long-term reagent stockpiling
Reported solid-state stability
In-house stability monitoring under storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(tert-butyl)-4-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.